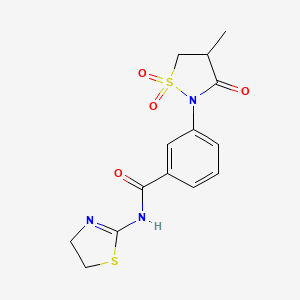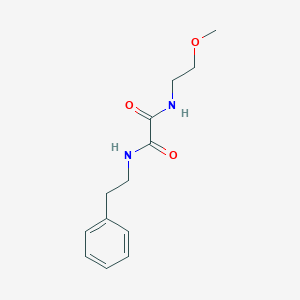![molecular formula C20H22N2O3 B5150037 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as IMD-0354, is a synthetic organic compound with potential therapeutic applications. This molecule has been studied for its anti-inflammatory and anti-tumor properties, and its mechanism of action has been extensively investigated.
Wirkmechanismus
The mechanism of action of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone involves the inhibition of the NF-kappaB signaling pathway. NF-kappaB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone inhibits the activation of NF-kappaB by blocking the phosphorylation and degradation of its inhibitor, IkappaB-alpha. This leads to a decrease in the production of pro-inflammatory cytokines and the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone have been extensively studied in vitro and in vivo. In vitro studies have shown that 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone inhibits the proliferation and survival of cancer cells, reduces the production of pro-inflammatory cytokines, and inhibits the differentiation of T cells into Th17 cells. In vivo studies have shown that 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone reduces inflammation in animal models of arthritis and colitis, inhibits tumor growth in xenograft models, and reduces the severity of autoimmune diseases in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, there are also some limitations to its use in lab experiments. 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is relatively expensive compared to other inhibitors of the NF-kappaB pathway, and its synthesis method is complex and time-consuming. In addition, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is the development of more efficient and cost-effective synthesis methods for 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone and its analogs. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone treatment. Additionally, there is a need for further investigation of the potential side effects and toxicity of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone in animal models and human clinical trials. Finally, the use of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone in combination with other therapies, such as chemotherapy or immunotherapy, should be explored to determine its potential synergistic effects.
Synthesemethoden
The synthesis of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone involves the condensation of 2-isopropyl-5-methylphenol with chloroacetyl chloride to form 2-(2-chloroacetyl)-5-isopropyl-methylphenol. This intermediate is then reacted with 1,2-diaminocyclohexane to form the final product, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone. The synthesis of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been optimized for high yield and purity, and several modifications to the method have been proposed.
Wissenschaftliche Forschungsanwendungen
4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and autoimmune diseases. In cancer research, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In inflammation research, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce inflammation in animal models of arthritis and colitis. In autoimmune disease research, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the differentiation of T cells into Th17 cells, which are involved in the pathogenesis of several autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)15-9-8-14(3)10-18(15)25-12-20(24)22-11-19(23)21-16-6-4-5-7-17(16)22/h4-10,13H,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSUNOUDEYNDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)

![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149995.png)
![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)

![(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5150016.png)
![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)

![6-chloro-2-methyl-N-[3-(trifluoromethyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5150057.png)